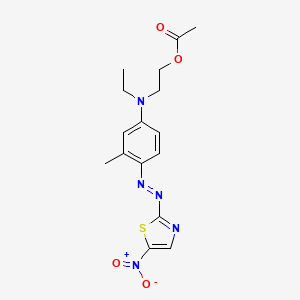

Disperse blue 124

Descripción general

Descripción

Disperse Blue 124 is an azo dye used primarily in the textile industry to color synthetic fibers such as polyester, nylon, and acrylic. It is known for its vibrant blue color and is often used to produce dark shades like brown, black, and purple. This dye is slightly soluble in water and is known to cause textile dermatitis in some individuals due to its allergenic properties .

Mecanismo De Acción

Target of Action

Disperse Blue 124 is a type of azo dye that is primarily used in the textile industry . Its primary targets are synthetic and natural fabrics, including polyester, acetate, and blends of these materials . It is used to impart dark colors such as blue, green, violet, and purple to these fabrics .

Mode of Action

The mode of action of this compound involves the dye binding to the fabric fibers during the dyeing process . The dye molecules are only slightly soluble in water , which allows them to disperse evenly throughout the fabric. The dye then bonds with the fabric fibers, resulting in a permanent coloration of the material .

Biochemical Pathways

It is known that azo dyes like this compound can undergo reductive metabolism . This process can lead to the formation of aromatic amines, some of which may have toxicological implications .

Pharmacokinetics

Due to its use in textiles, the primary route of human exposure is likely dermal absorption

Result of Action

The primary result of the action of this compound is the coloration of textiles . It is also known to be a strong clothing dye sensitizer . This means that it can cause allergic reactions, such as contact dermatitis, in sensitive individuals . Symptoms can include skin redness, itching, and inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dyeing process’s temperature and pH can affect the dye’s solubility and its ability to bind to fabric fibers . Additionally, the dye’s stability and efficacy can be affected by exposure to light and heat . It’s also worth noting that this compound can be a source of water pollution .

Análisis Bioquímico

Biochemical Properties

Disperse Blue 124 plays a significant role in biochemical reactions, particularly in the context of its allergenic properties. It interacts with various biomolecules, including proteins and enzymes, leading to sensitization reactions. The compound acts as a hapten, binding to proteins and forming complexes that can trigger immune responses . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. It can induce contact dermatitis, characterized by inflammation and immune cell infiltration . The compound influences cell signaling pathways, particularly those involved in immune responses. It can also affect gene expression, leading to the production of pro-inflammatory cytokines and other mediators . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to proteins, forming hapten-protein complexes that are recognized by the immune system . This binding can lead to enzyme inhibition or activation, depending on the specific protein involved. This compound can also induce changes in gene expression by activating transcription factors and signaling pathways associated with inflammation . These molecular interactions contribute to the compound’s allergenic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and heat . Long-term exposure to this compound can lead to chronic inflammation and sensitization in in vitro and in vivo studies . The stability and degradation of the compound are important considerations in its use and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild sensitization and immune responses . At higher doses, it can cause severe allergic reactions, including dermatitis and systemic inflammation . Toxic effects such as hepatotoxicity and nephrotoxicity have also been observed at high doses . These findings highlight the importance of dose regulation in the use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 . This metabolism can lead to the formation of reactive intermediates that contribute to its allergenic properties. The compound can also affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound tends to accumulate in specific tissues, particularly those involved in detoxification, such as the liver and kidneys . Its distribution is influenced by factors such as solubility and binding affinity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often found in the cytoplasm and can localize to organelles such as mitochondria and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular distribution of this compound plays a crucial role in its biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disperse Blue 124 is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a coupling component to form the azo dye. The reaction typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The dye is then finely ground in the presence of a dispersing agent and sold as a paste or spray-dried and sold as a powder .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

Reduction: The dye can also be reduced, gaining electrons and forming reduced products.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Textile Industry

Primary Use in Dyeing

DB-124 is primarily utilized for dyeing synthetic fibers such as polyester, nylon, and acetate. It imparts a vibrant blue color to fabrics, making it a popular choice for garments, bedding, and upholstery. The dye's stability and colorfastness make it suitable for high-performance textiles.

Health Concerns

Despite its widespread use, DB-124 has been identified as a potential allergen. Studies indicate that it can cause allergic contact dermatitis in sensitive individuals. For instance, a study reported nine cases of allergic reactions linked to black velvet fabrics containing DB-124 . This has led to discussions about regulating its use in consumer products.

Environmental Applications

Removal from Wastewater

Research has focused on the removal of DB-124 from wastewater due to its environmental impact. A notable study investigated the use of avocado seeds as a low-cost adsorbent for DB-124 removal from contaminated water. The study found that at an initial concentration of 200 mg/L, a dosage of 2 g/L of avocado seed achieved an impressive 87.64% removal rate at 40 °C .

Table 1: Kinetic Analysis of DB-124 Removal Using Avocado Seed

| Temperature (°C) | Removal Percentage (%) | Pseudo First Order (min) | Pseudo Second Order (g/mg·min) |

|---|---|---|---|

| 20 | 64.72 | 0.0707 | 0.0016 |

| 30 | 71.65 | 0.0771 | 0.0018 |

| 40 | 87.64 | 0.1099 | 0.0023 |

This research indicates that temperature significantly affects the adsorption efficiency, with higher temperatures facilitating greater dye removal.

Health Research

Allergen Identification

DB-124 has been identified as a common sensitizer in textile dermatitis cases, prompting recommendations for its inclusion as a screening allergen in allergy testing . The compound's ability to induce allergic reactions necessitates ongoing research into safer alternatives and regulatory measures.

Case Studies on Allergic Reactions

A notable case study highlighted the occurrence of dermatitis linked to garments dyed with DB-124, emphasizing the need for awareness among consumers and manufacturers regarding the allergenic potential of certain dyes .

Regulatory Considerations

Given its allergenic properties, there are increasing calls for stricter regulations on the use of DB-124 in consumer products. The Fashion Law Institute has noted that certain chemicals, including DB-124, are restricted in wearable technology due to health concerns .

Comparación Con Compuestos Similares

Disperse Blue 106: Another azo dye with similar allergenic properties.

Disperse Blue 1: Used in both textiles and as a solvent dye.

Disperse Blue 14: Known for its use in dyeing synthetic fibers.

Uniqueness: Disperse Blue 124 is unique due to its specific molecular structure, which includes a 5-nitrothiazol-2-yl group and a substituted 4-aminophenyl group. This structure contributes to its vibrant color and allergenic properties, making it distinct from other disperse dyes .

Actividad Biológica

Disperse Blue 124, a synthetic azo dye, is widely used in the textile industry for dyeing synthetic fibers, particularly polyester. Its chemical structure, characterized by the formula C15H21N5O4S and CAS number 61951-51-7, has been linked to various biological activities, particularly in relation to allergic reactions and environmental impacts. This article explores the biological activity of this compound, emphasizing its allergenic potential, mechanisms of action, and implications for human health and the environment.

This compound is primarily utilized in textile dyeing due to its vibrant color and stability. It is known for its ability to produce deep blue shades in various textiles, including garments and upholstery. The compound's structure includes a diazene group and a nitrothiazole moiety, which contribute to its dyeing properties and biological interactions.

Sensitization Potential

Research indicates that this compound is a significant allergen responsible for allergic contact dermatitis (ACD) among individuals exposed to textiles dyed with this compound. Patch testing has revealed that approximately 5.3% of patients exhibit positive reactions to this compound, highlighting its sensitizing capability . It has been classified as a moderate sensitizer in comparison to other disperse dyes, such as Disperse Blue 106, which is considered a stronger sensitizer .

Case Studies

-

Case Study: Atypical Dermatitis

A study documented a case where patch testing revealed spongiosis and lymphocytic infiltrate in a patient with purpuric dermatitis linked to this compound exposure. The lesions resolved after discontinuation of contact with dyed fabrics . -

Case Study: Erythema Multiforme-like Reactions

Instances of erythema multiforme-like dermatitis were reported in patients hypersensitive to this compound. These atypical manifestations lacked the typical target lesions associated with erythema multiforme but showed similar histopathological features .

The biological activity of this compound is primarily mediated through skin sensitization mechanisms. Upon dermal exposure, the dye can bind to skin proteins, leading to an immune response characterized by the activation of T-helper cells and the release of inflammatory mediators . This process can result in various dermatological reactions ranging from mild irritation to severe allergic responses.

Water Contamination

The textile industry is a major source of water pollution due to the discharge of dyes like this compound into aquatic environments. Studies have shown that this compound can have detrimental effects on aquatic ecosystems .

Removal Techniques

Research has focused on developing methods for removing this compound from wastewater. One study investigated the use of avocado seeds as an adsorbent material. The results indicated that at an initial concentration of 200 mg/L , an adsorption efficiency of 87.64% was achieved at a temperature of 40°C , demonstrating the potential for eco-friendly remediation strategies .

| Parameter | Temperature (°C) | Removal Efficiency (%) |

|---|---|---|

| Initial Concentration | 200 mg/L | |

| Dosage | 2 g/L | |

| pH | 2 | |

| Adsorption Efficiency | 40 | 87.64 |

Propiedades

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAJVAFLGGPIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864562 | |

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15141-18-1, 61951-51-7 | |

| Record name | Disperse Blue 124 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15141-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How potent of an allergen is Disperse Blue 124?

A1: this compound is recognized as a potent contact allergen. [, , ] It has been found to be a stronger sensitizer than other azo dyes, such as Disperse Blue 106. [] Its inclusion in standard patch test series has led to an increased detection of textile dye allergies. [, ]

Q2: Are there specific populations more susceptible to this compound allergy?

A2: While this compound allergy can affect individuals of all ages, studies indicate a higher prevalence in women. [] Additionally, individuals with a history of atopic dermatitis might be more susceptible to sensitization. [, ]

Q3: What are the typical clinical presentations of this compound allergy?

A3: Allergic contact dermatitis from this compound can manifest with diverse clinical presentations, making diagnosis challenging. [, ] Common symptoms include eczema, erythema, and itching. [, ] Less common manifestations include persistent erythematous-wheal reactions, transient urticarial dermatitis, and erythema multiforme-like eruptions. [] Skin folds, axillae, and areas in contact with clothing are frequently affected. []

Q4: How is this compound allergy diagnosed?

A4: Patch testing is the gold standard for diagnosing this compound allergy. [, ] Due to its potency, reactions can be intense; therefore, reduced concentrations in patch tests are recommended. [] Testing with suspected textiles can confirm clinical relevance. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H19N5O4S. Its molecular weight is 377.43 g/mol. []

Q6: What impurities are commonly found in commercially available this compound?

A6: Research has shown that commercial preparations of this compound can contain impurities that themselves act as sensitizers. [] The exact nature and concentration of these impurities may vary depending on the manufacturing process and source.

Q7: What analytical methods are used to detect and quantify this compound in textiles?

A7: Several analytical techniques can identify and quantify this compound in textile samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed due to its high sensitivity and selectivity. [] Thin-layer chromatography (TLC) can also be used for separation and identification, particularly when analyzing the dye composition in suspected textiles. [, ]

Q8: Are there ongoing research efforts to find alternatives to this compound?

A8: Due to the increasing prevalence of textile dye allergies, research into safer alternatives to allergenic dyes like this compound is ongoing. [] This research focuses on developing dyes with similar coloring properties but reduced sensitizing potential.

Q9: What are the regulatory implications of this compound's allergenic potential?

A9: The European Union has restricted the use of certain disperse dyes, including those known to be highly allergenic, in textile and leather articles that come into direct and prolonged contact with the skin. [] These regulations aim to minimize consumer exposure and the incidence of textile contact dermatitis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.